N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a carbazole moiety linked to a benzodioxole ring through a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Carbazole Intermediate: The starting material, 2,3,4,9-tetrahydro-1H-carbazole, is synthesized through the reduction of carbazole using hydrogenation or other reducing agents.
Coupling with Benzodioxole: The carbazole intermediate is then coupled with 1,3-benzodioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically achieved through amidation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles under controlled temperatures.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Amines and reduced carbazole derivatives.
Substitution: Substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structure suggests possible applications in treating neurological disorders, cancer, and infectious diseases. Researchers study its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a benzodioxole ring.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide: Features a cyclopentapyrazole ring.
1,2,3,4-tetrahydrocarbazole derivatives: Various derivatives with different substituents on the carbazole ring.
Uniqueness
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the carbazole and benzodioxole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c23-20(12-8-9-17-18(10-12)25-11-24-17)22-16-7-3-5-14-13-4-1-2-6-15(13)21-19(14)16/h1-2,4,6,8-10,16,21H,3,5,7,11H2,(H,22,23) |
InChI Key |
FKGQJKNNAITLGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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